
(2,4-Difluorophenyl)methylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Difluorophenyl)methylboronic acid is an organoboron compound with the molecular formula C7H7BF2O2. It is a derivative of boronic acid, where the boron atom is bonded to a (2,4-difluorophenyl)methyl group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of complex organic molecules .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Difluorophenyl)methylboronic acid typically involves the reaction of 2,4-difluorobenzyl bromide with a boronic ester or boronic acid derivative. One common method is the reaction of 2,4-difluorobenzyl bromide with trimethyl borate in the presence of a base, followed by hydrolysis to yield the desired boronic acid .
Industrial Production Methods: Industrial production methods for boronic acids often involve the use of Grignard reagents or organolithium compounds. For example, 2,4-difluorobenzyl magnesium bromide can react with trimethyl borate to produce this compound after hydrolysis .
化学反応の分析
Types of Reactions: (2,4-Difluorophenyl)methylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).
Conditions: Mild temperatures (50-100°C) and inert atmosphere (e.g., nitrogen or argon).
Major Products: The major products of these reactions are biaryl compounds, which are essential building blocks in pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
Chemistry: (2,4-Difluorophenyl)methylboronic acid is extensively used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions. It is a valuable reagent in the formation of carbon-carbon bonds, which are crucial in the development of new pharmaceuticals and materials .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its ability to form stable carbon-carbon bonds makes it a versatile tool in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its role in the synthesis of light-emitting diodes (LEDs) and other optoelectronic devices is particularly noteworthy .
作用機序
The mechanism of action of (2,4-Difluorophenyl)methylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
類似化合物との比較
- Phenylboronic acid
- 2,4-Difluorophenylboronic acid
- 3,4-Difluorophenylboronic acid
Comparison: (2,4-Difluorophenyl)methylboronic acid is unique due to the presence of the difluorophenyl group, which imparts distinct electronic properties. This makes it particularly useful in reactions requiring specific electronic characteristics. Compared to phenylboronic acid, the difluorinated derivative offers enhanced reactivity and selectivity in certain coupling reactions .
特性
分子式 |
C7H7BF2O2 |
|---|---|
分子量 |
171.94 g/mol |
IUPAC名 |
(2,4-difluorophenyl)methylboronic acid |
InChI |
InChI=1S/C7H7BF2O2/c9-6-2-1-5(4-8(11)12)7(10)3-6/h1-3,11-12H,4H2 |
InChIキー |
LPRYCDCYMXRYJC-UHFFFAOYSA-N |
正規SMILES |
B(CC1=C(C=C(C=C1)F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


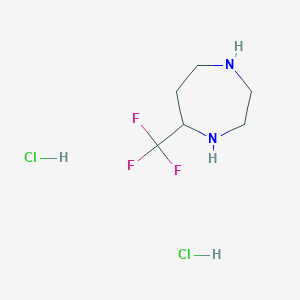
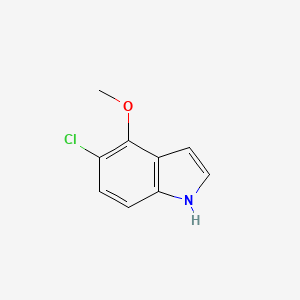

![(1S,2S,4R,6S)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15051577.png)
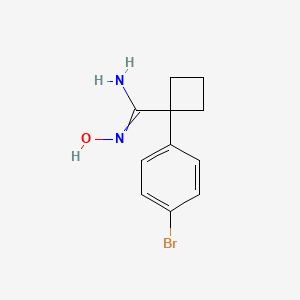
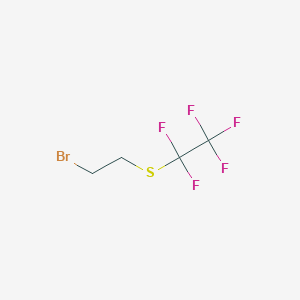
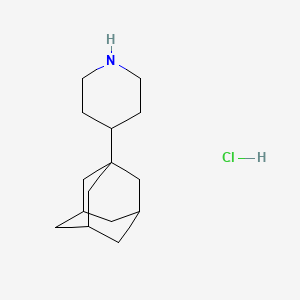
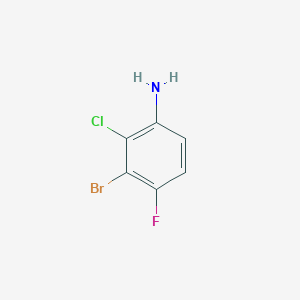
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051615.png)
![[(2,6-Dimethylphenyl)methyl]boronic acid](/img/structure/B15051629.png)
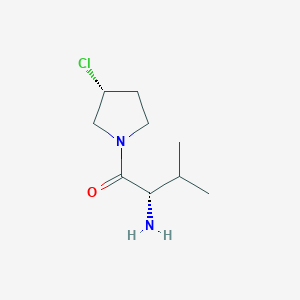
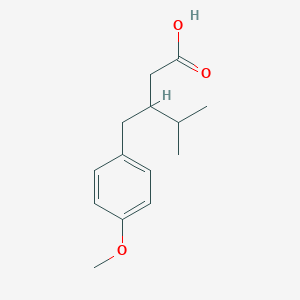
![[3-(Cyanomethoxy)-4-methoxyphenyl]boronic acid](/img/structure/B15051643.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B15051653.png)
